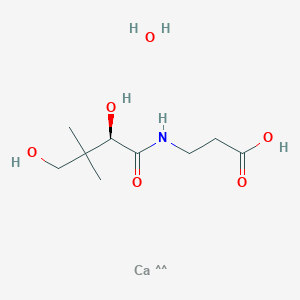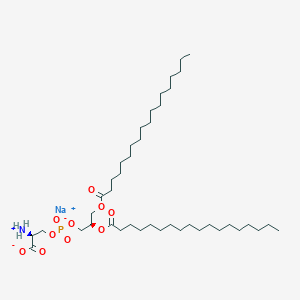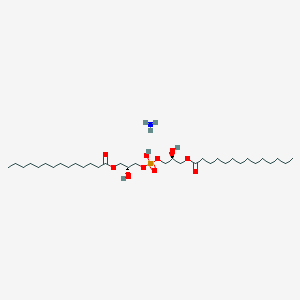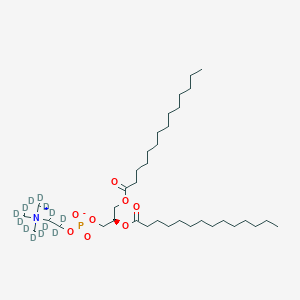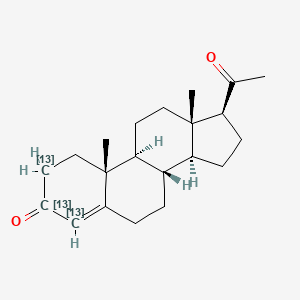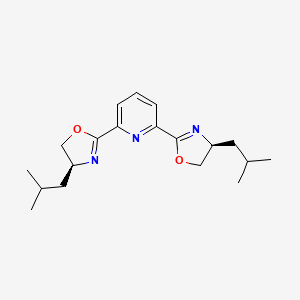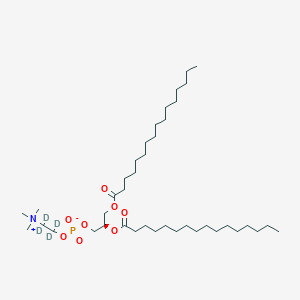
DPPC-d4
説明
DPPC-d4 is a deuterium-labeled variant of Dipalmitoylphosphatidylcholine (DPPC), a phospholipid consisting of two C16 palmitic acid groups attached to a phosphatidylcholine head-group . It is the main constituent of pulmonary surfactants, which reduces the work of breathing and prevents alveolar collapse during breathing . DPPC-d4 can be used for the preparation of liposomal monolayers .
Molecular Structure Analysis
DPPC-d4, like its parent compound DPPC, is a zwitterionic phosphoglyceride. Its structure includes both a hydrophilic “head” and hydrophobic “tails”, making it able to reduce the surface tension of the water layer .Chemical Reactions Analysis
The chemical reactions involving DPPC-d4 are complex and depend on the specific conditions and substances it interacts with. For instance, the presence of substances like cholesterol and octyl-β-D-glucopyranoside (OGP) can modify the thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Physical And Chemical Properties Analysis
DPPC-d4 shares many of the physical and chemical properties of DPPC. For instance, it can form liposomal monolayers . The presence of substances like cholesterol and OGP can modify its thermodynamic parameters .科学的研究の応用
Fluorescent Probes in Supramolecular Chemistry
Diketopyrrolopyrrole (DPP) derivatives, such as DPPC-d4, are significant in supramolecular chemistry for designing fluorescent dyes. These dyes have high fluorescence quantum yields and good light and thermal stability. DPP-based fluorescent probes have progressed notably in recent years, particularly in the recognition of biologically relevant species including anions, cations, reactive oxygen species, thiols, and gases (Kaur & Choi, 2015).
Probing Tail and Head Groups in Lung Surfactant
DPPC-d62, a variant of DPPC, has been used in studies to understand lung surfactant behavior. In particular, broad bandwidth sum frequency generation (BBSFG) spectroscopy combined with Langmuir film balance has been applied to study different moieties of the DPPC molecule at the air-water interface. This research provides insights into chain conformation, chain orientation, headgroup orientation, and headgroup hydration, crucial for understanding lung surfactant function (Ma & Allen, 2006).
Characterizing Dissolution Properties of Pulmonary Formulations
DPPC has been employed in the development of a standardized dissolution test method for pulmonary drug formulations. Research aimed to evaluate the dissolution properties of formulations intended for pulmonary delivery using a commercially available dissolution tester adapted for this purpose. This research could help in the evaluation of pharmaceutical inhalation products, enhancing drug delivery efficiency to the lungs (Son & McConville, 2009).
NMR Temperature Sensing and Liposome State Probing
DPPC, along with other phospholipids, has been studied in conjunction with Pr3+ as part of research aiming to use lanthanide-induced chemical shifts (LISs) for NMR temperature sensing and probing liposome states. This research could have significant implications for diagnosing diseases using MRI technology and understanding the thermal changes in the structure of liposomes (Selyutina, Kononova, & Babailov, 2020).
特性
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i34D2,35D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-QKXUHBRISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677032 | |
| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DPPC-d4 | |
CAS RN |
326495-33-4 | |
| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




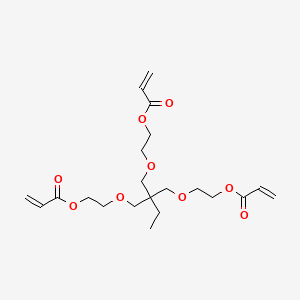
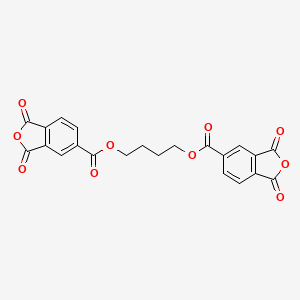


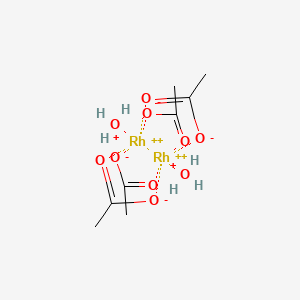

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)
